molecular formula C10H7BrFNO B1437389 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one CAS No. 176912-29-1

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

Cat. No. B1437389
M. Wt: 256.07 g/mol
InChI Key: ZYDYBCDPBZBCEM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one, commonly referred to as BMFQ, is a synthetic organic compound that has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. BMFQ has been found to possess a wide range of properties, including strong antifungal activity, and has been studied for its potential applications in the development of new drugs and for other biomedical purposes.

Scientific Research Applications

Synthetic Applications and Derivative Synthesis

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one serves as a versatile building block in synthetic chemistry. For instance, Abdel‐Wadood et al. (2014) utilized a similar compound, 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one, as a foundational substance to synthesize various thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These derivatives were subsequently screened for their antibacterial activities against a range of bacterial and fungal strains, showing significant broad antibacterial activity (Abdel‐Wadood et al., 2014).

Intermediate in Drug Synthesis

The compound's derivatives, such as 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, have been highlighted as crucial intermediates in the synthesis of drugs like Raltitrexed, primarily used for treating colon and rectal cancers. A designed synthetic route based on literature provides a high yield, emphasizing the compound's role in optimizing production methods for certain pharmaceuticals (He Zheng-you, 2010).

Biological and Medicinal Applications

Antimicrobial Properties

Several studies have explored the antimicrobial properties of quinoline derivatives. For instance, a study by Shah and Raj (2015) involved synthesizing 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives. These compounds were screened for antibacterial activity against various bacterial species and fungicidal activity against Candida albicans and Aspergillus fumigates, showcasing their potential as antimicrobial agents (Shah & Raj, 2015).

Material Science and Photoluminescence

Photoluminescence and Material Applications

The structural and photoluminescent properties of quinoline derivatives are of interest in material science. A study by Huo et al. (2015) synthesized a series of Zn(II) complexes with 8-hydroxyquinoline ligands and investigated their aggregation behavior and photoluminescence properties. The study highlighted how the electronic nature and volume of substituents can affect the absorption wavelength, emission color, fluorescence lifetime, quantum yield, and thermostability of Zn(II) complexes. This suggests the potential utility of such compounds in the development of materials with tunable properties (Huo et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one”, it’s difficult to provide accurate safety and hazard information .

Future Directions

The future directions for research and development involving “4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one” would depend on its properties and potential applications. Unfortunately, without more specific information, it’s difficult to predict future directions .

properties

IUPAC Name

4-(bromomethyl)-8-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c11-5-6-4-9(14)13-10-7(6)2-1-3-8(10)12/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDYBCDPBZBCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655309
Record name 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

CAS RN

176912-29-1
Record name 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JE Payne, C Bonnefous, KT Symons… - Journal of medicinal …, 2010 - ACS Publications
Three isoforms of nitric oxide synthase (NOS), dimeric enzymes that catalyze the formation of nitric oxide (NO) from arginine, have been identified. Inappropriate or excessive NO …
Number of citations: 68 pubs.acs.org
C Bonnefous, JE Payne, J Roppe… - Journal of medicinal …, 2009 - ACS Publications
There are three isoforms of dimeric nitric oxide synthases (NOS) that convert arginine to citrulline and nitric oxide. Inducible NOS is implicated in numerous inflammatory diseases and, …
Number of citations: 88 pubs.acs.org

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